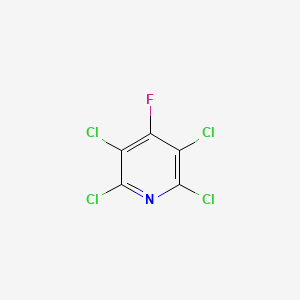
2,3,5,6-Tetrachloro-4-fluoropyridine
Übersicht
Beschreibung
2,3,5,6-Tetrachloro-4-fluoropyridine is a chemical compound with the molecular formula C5Cl4FN. It belongs to the class of perhalogenated heterocyclic compounds and finds broad applications in various fields of chemistry . The compound’s structure consists of a pyridine ring with chlorine and fluorine substituents at specific positions.
Synthesis Analysis
- Synthesizing 2,3,5,6-Tetrachloro-4-fluoropyridine involves various strategies. One approach is the reaction of pentachloropyridine with appropriate nucleophiles. The synthetic approaches have been described in the literature, but a comprehensive review covering both synthesis and reactivity is still lacking .
- Another study demonstrated nucleophilic substitution of pentafluoropyridine with a wide range of nucleophiles, resulting in 4-substituted 2,3,5,6-tetrafluoropyridine derivatives .
Molecular Structure Analysis
Chemical Reactions Analysis
- 2,3,5,6-Tetrachloro-4-fluoropyridine can participate in various reactions due to its electron-deficient nature. For example, it reacts with nucleophiles, leading to mono-, di-, tri-, tetra-, and penta-substituted pyridine derivatives, fused heterocyclic compounds, and other useful organic compounds .
- Under basic conditions, it can undergo heterolytic C2-H bond cleavage, forming carbene intermediates that subsequently eliminate fluorine ions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Exploration
Research has explored the synthesis and structural properties of various fluoropyridines, including compounds similar to 2,3,5,6-tetrachloro-4-fluoropyridine. For instance, the synthesis of 2,4,6-triazidopyridines, which could potentially include derivatives of 2,3,5,6-tetrachloro-4-fluoropyridine, was studied to understand the reactivity and structural parameters of azide groups in these pyridines (Chapyshev et al., 2014). Additionally, studies on the synthesis of fluorinated pyridines, including methods like the Balz-Schiemann reaction, contribute to the understanding of the chemical pathways to produce such compounds (Matsumoto et al., 1984).
Reactivity and Nucleophilic Substitution
Research on the reactivity of various fluoropyridines, including 2,3,5,6-tetrachloro-4-fluoropyridine, has been conducted to understand their behavior in chemical reactions. A study on the reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide, for instance, sheds light on the factors influencing the rates of nucleophilic aromatic substitutions, which could be relevant for compounds like 2,3,5,6-tetrachloro-4-fluoropyridine (Schlosser & Rausis, 2005).
Pharmaceutical Research and Imaging Applications
Although specific studies directly involving 2,3,5,6-tetrachloro-4-fluoropyridine in pharmaceutical research are limited, the broader class of fluoropyridines has been investigated for potential applications. For instance, fluorine-18 labeled fluoropyridines, which might include derivatives similar to 2,3,5,6-tetrachloro-4-fluoropyridine, have been used in Positron Emission Tomography (PET) imaging, highlighting their potential in medical diagnostics (Carroll et al., 2007).
Advanced Chemical Synthesis
Studies have also explored the use of compounds like 2,3,5,6-tetrachloro-4-fluoropyridine in advanced chemical synthesis. For example, research into the regiochemical flexibility of 2,3,5-trihalopyridines, which could be extrapolated to tetrachloro-fluoropyridines, demonstrates the potential for selective functionalization at specific positions on the pyridine ring, leading to the creation of new chemical structures valuable for pharmaceutical research (Bobbio & Schlosser, 2001).
Eigenschaften
IUPAC Name |
2,3,5,6-tetrachloro-4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4FN/c6-1-3(10)2(7)5(9)11-4(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNLWPRWHPFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90535331 | |
| Record name | 2,3,5,6-Tetrachloro-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachloro-4-fluoropyridine | |
CAS RN |
34415-32-2 | |
| Record name | 2,3,5,6-Tetrachloro-4-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34415-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachloro-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B1317179.png)

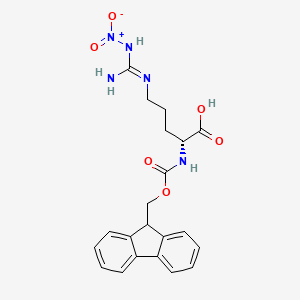

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)

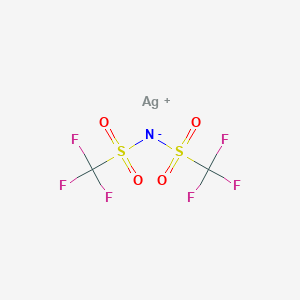

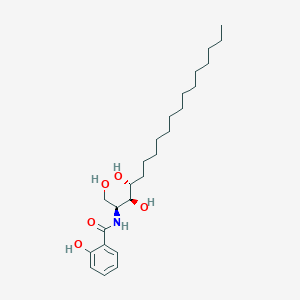

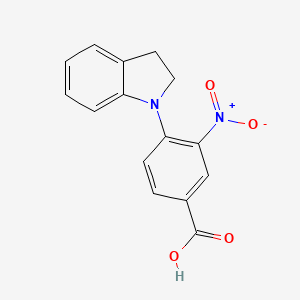

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)
